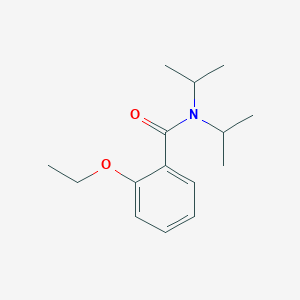
4-Phenylimidazole
Overview
Description
4-Phenylimidazole is a compound that is part of the benzimidazole family, which is characterized by the presence of a benzene ring fused to an imidazole ring. Benzimidazoles, including 4-Phenylimidazole derivatives, are known for their wide range of biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the cyclocondensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, a new class of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles was synthesized via cyclocondensation of substituted 1,2-phenylenediamines with 1-(4-formylphenyl)-1H-benzimidazole . Similarly, novel unsymmetrical diamine isomers containing benzimidazole moieties were synthesized and used to create polyimides with high thermal stability and good mechanical properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity and material properties. The presence of substituents on the benzimidazole core can significantly affect the molecule's properties. For example, the introduction of a phenoxy aniline and benzimidazole moieties into polyimides resulted in materials with excellent thermal stability and mechanical properties . The molecular docking studies of synthesized benzimidazole derivatives into the active site of enzymes, such as transpeptidase, demonstrate the importance of molecular structure in determining the affinity and biological activity of these compounds .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application. The synthesized compounds in the studies often undergo further reactions to evaluate their biological activities. For instance, novel phenyl- and benzimidazole-substituted benzyl ethers were synthesized and evaluated for their antimicrobial activities, indicating the versatility of benzimidazole derivatives in chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. The unsymmetrical diamines containing benzimidazole moieties led to the development of polyimides with high glass transition temperatures and solubility, which are desirable for processability and application in high-temperature environments . The antimicrobial activities of benzimidazole derivatives are also a significant aspect of their chemical properties, with several compounds showing potent activity against various bacterial and fungal strains .
Scientific Research Applications
-
Cytochrome P450 Studies
-
Crystallization of Recombinant Human Indoleamine 2,3-Dioxygenase
-
Synthesis of Copper and Cobalt Complexes
-
Antiproliferative and Antimicrobial Activities
- Application : 2-Phenyl substituted Benzimidazole derivatives, which could potentially include 4-Phenylimidazole, have been designed, synthesized, and evaluated for their antiproliferative and antimicrobial activities .
- Results : The compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines. Some compounds were especially active against certain cancer cell lines with IC50 values in the range of 0.02–0.04 µM . All compounds exhibited moderate activity against all tested bacteria and fungi .
-
Synthesis of (4H)-Imidazol-4-ones
- Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
- Results : The specific results are not provided, but the goal of such a procedure would be to synthesize new compounds for further study .
-
Synthesis of Imidazole Derivatives
- Application : Imidazole and its derivatives, including 4-Phenylimidazole, have found applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
- Method : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
- Results : The synthesized imidazole derivatives have been used in a wide range of asymmetric reactions involving the Henry reaction, conjugate addition, addition of dialkylzinc to aldehydes, allylation, epoxidation and cyclopropanation, oxidation, or transfer hydrogenation .
-
Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands
- Application : 4-Phenylimidazole has been used in the synthesis of potential bi- and tridentate nitrogen ligands .
- Method : The first series was obtained by the reductive amination of 2-phenylimidazole-4-carboxaldehyde with α‑amino acid esters. The tridentate ligands, containing two imidazole groups, were separated by an amide bond .
- Results : The synthesized ligands were characterized and their application in asymmetric catalysis was investigated .
Safety And Hazards
properties
IUPAC Name |
5-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKOHSAWQPOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40864-48-0 (mono-hydrochloride) | |
| Record name | 4(5)-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30217200 | |
| Record name | 4(5)-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylimidazole | |
CAS RN |
670-95-1 | |
| Record name | 4-Phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(5)-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(5)-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenylimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




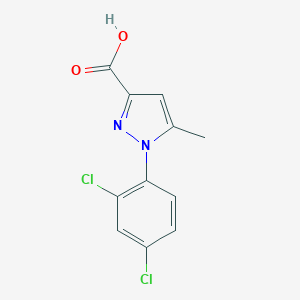


![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
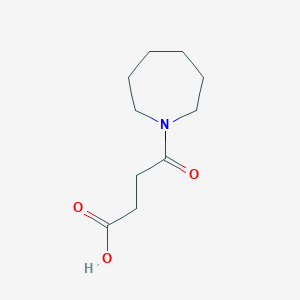

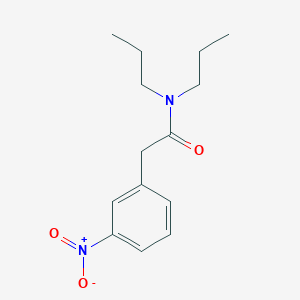
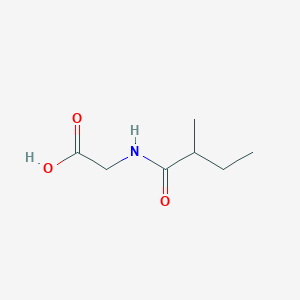

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)

